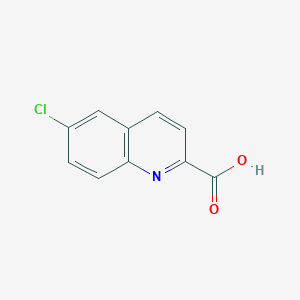

6-Chloroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWQYNJAVNCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489164 | |

| Record name | 6-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-30-8 | |

| Record name | 6-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloroquinoline-2-carboxylic acid CAS number 59394-30-8

An In-Depth Technical Guide to 6-Chloroquinoline-2-carboxylic acid (CAS: 59394-30-8)

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid quinoline core, substituted with a reactive carboxylic acid at the 2-position and an electron-withdrawing chlorine atom at the 6-position, makes it a versatile scaffold for the synthesis of complex molecular architectures. Quinoline derivatives have a well-established history in drug discovery, demonstrating a wide range of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide provides a comprehensive overview of the compound's properties, a detailed synthetic protocol, its applications in research, and essential safety and handling procedures for laboratory use.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 59394-30-8 | [4][5] |

| Molecular Formula | C₁₀H₆ClNO₂ | [4][6] |

| Molecular Weight | 207.61 g/mol | [4][6] |

| Melting Point | 228 °C | [5] |

| Boiling Point | 382.1 ± 27.0 °C (Predicted) | [5] |

| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | White to off-white powder/solid | [7] |

| Solubility | Information not readily available, but expected to have low water solubility. | [4][8] |

Computational Data

| Descriptor | Value | Source |

| TPSA (Topological Polar Surface Area) | 50.19 Ų | [6] |

| LogP (Octanol-Water Partition Coeff.) | 2.5864 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment.

| Technique | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 8.41-8.39 (m, 1H, aromatic H); 8.20-8.11 (m, 3H, aromatic H); 7.82-7.79 (m, 1H, aromatic H). | [7] |

| Mass Spectrometry | m/z = 208.01 (M+H)⁺ | [7] |

| Infrared (IR) | Characteristic absorptions expected: a very broad O-H stretch (~3400-3000 cm⁻¹), a C=O stretch (~1710 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹). | [9][10] |

Synthesis and Manufacturing

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While several named reactions like the Combes, Pfitzinger, and Skraup syntheses can be used to generate the core quinoline scaffold[2][11][12][13][14], a direct and efficient laboratory-scale preparation of this compound often involves the oxidation of a readily available precursor.

Recommended Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carboxaldehyde

This procedure details the conversion of 6-chloroquinoline-2-carboxaldehyde to the target carboxylic acid using a mild but effective oxidizing agent, sodium chlorite. This method avoids harsh conditions that could lead to side reactions on the sensitive quinoline ring.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology: [7]

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-chloroquinoline-2-carboxaldehyde (e.g., 536 mg, 2.8 mmol) in a mixture of tert-butanol (56 ml) and 2-methyl-2-butene (14 ml). The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

-

Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (2.4 g) and sodium dihydrogen phosphate (2.4 g) in water (24 ml). The phosphate buffer helps maintain a stable pH for optimal reaction.

-

Addition: Slowly add the aqueous oxidant solution dropwise to the solution of the aldehyde over approximately 5 minutes with stirring.

-

Reaction: Stir the resulting mixture at room temperature for 4 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Upon completion, remove the organic solvents (tert-butanol and 2-methyl-2-butene) by distillation under reduced pressure.

-

Precipitation: Add water (30 ml) to the remaining residue. A white precipitate of the product should form.

-

Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any residual inorganic salts.

-

Drying: Dry the final product, this compound, under vacuum, preferably in the presence of a desiccant like phosphorus pentoxide. This protocol reportedly yields the product as a white powder with a high yield (around 87%).[7]

Applications in Research & Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The carboxylic acid moiety serves as a synthetic handle for derivatization into amides, esters, and other functional groups, while the chloro-substituent can be modified through nucleophilic aromatic substitution reactions, opening up a vast chemical space for exploration.

Caption: Role as a versatile scaffold in drug discovery.

Anticancer Research

The quinoline scaffold is a privileged structure in anticancer drug design. Derivatives of quinoline carboxylic acids have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.[15] Specifically, the presence of a chlorine atom at the 6-position has been noted in structure-activity relationship (SAR) studies to be beneficial for cytotoxic activity in some contexts.[16] 6-Chloro-2-quinolone-3-carboxamide derivatives, structurally similar to amides that could be synthesized from the topic compound, have been investigated as potent anticancer agents.[17] The proposed mechanism for some quinoline derivatives involves the chelation of divalent metals or interaction with molecular targets like enzymes and receptors, thereby blocking substrate access and inhibiting cell growth.[15][18]

Antimicrobial and Antiviral Applications

Quinoline-based compounds have a long history as antimalarial agents (e.g., Chloroquine), and research continues into new derivatives for a range of infectious diseases.[2] The quinoline carboxylic acid motif is a key component of quinolone antibiotics. While the topic compound is not a direct antibiotic, it serves as a precursor for molecules that could be screened for antibacterial, antifungal, or antiviral properties.[3][19] For instance, quinoline derivatives are being investigated as potential inhibitors of HIV-1 integrase.[2]

Material Science

Beyond pharmaceuticals, this compound is a valuable intermediate for creating novel materials. Its incorporation into polymers or nanomaterials can impart specific properties such as enhanced chemical resistance, durability, or unique optical and electronic characteristics.[20]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The information below is a summary of key points from safety data sheets (SDS).

-

Hazard Identification : This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] Contact may result in itching, redness, scaling, or pain.[4]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of them in accordance with good laboratory practices.[4]

-

Eye Protection : Use chemical safety goggles or a face shield.[4][22]

-

Skin and Body Protection : Wear a lab coat or suitable protective clothing.[4]

-

Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[4][22]

-

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][8]

-

Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][8]

-

Eye Contact : Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

-

-

Handling and Storage :

-

Fire Fighting and Spills :

-

Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Hazards from Combustion : Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

-

Spills : Wear protective equipment. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust. Do not let the product enter drains.[4]

-

Conclusion

This compound (CAS 59394-30-8) is more than a simple chemical; it is a key enabler for innovation in pharmaceutical and material science research. Its defined structure, coupled with versatile reactivity, provides a reliable starting point for the synthesis of novel compounds with significant biological and physical properties. This guide has provided the core technical information necessary for researchers to effectively synthesize, characterize, and safely handle this compound, empowering them to unlock its full potential in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. This compound CAS#: 59394-30-8 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 59394-30-8 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. jocpr.com [jocpr.com]

- 20. nbinno.com [nbinno.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinoline-2-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloroquinoline-2-carboxylic acid in Synthetic Chemistry

This compound stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and material science. Its quinoline core, a privileged scaffold in numerous biologically active compounds, is further functionalized with a chlorine atom and a carboxylic acid group. This unique combination of functionalities imparts a versatile reactivity profile, making it a sought-after intermediate in the synthesis of a diverse array of complex molecules, including potent kinase inhibitors for cancer therapy, as well as novel antimicrobial and anticancer agents.[1][2][3] The strategic placement of the chloro and carboxylic acid moieties allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and ultimately, accelerating the drug discovery and development process. We will delve into its structural and physical properties, spectral characteristics, and provide established protocols for its synthesis and the determination of its key physicochemical parameters.

I. Core Physicochemical Properties

A foundational understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development. These properties govern its behavior in different solvent systems, its reactivity, and its suitability for various analytical techniques.

Structural and Physical Characteristics

The molecular structure of this compound, with the systematic IUPAC name this compound, is characterized by a quinoline ring system chlorinated at the 6-position and bearing a carboxylic acid group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [4] |

| Molecular Weight | 207.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 198-202 °C | [1] |

| Predicted pKa | 4.45 ± 0.43 | [5] |

Expert Insight: The predicted pKa value suggests that this compound is a moderately strong acid, a critical factor to consider in designing salt formation strategies for improving solubility and bioavailability in drug development. The melting point indicates a stable crystalline solid under standard conditions.

Solubility Profile

The solubility of this compound is a crucial parameter influencing its handling, reaction kinetics, and formulation.

-

Aqueous Solubility : It exhibits limited solubility in water.[1]

-

Alkaline Solubility : Its solubility is significantly enhanced in basic aqueous solutions due to the formation of the carboxylate salt.[1]

-

Organic Solvents : It is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and has some solubility in alcohols like methanol and ethanol.

Causality Behind Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents, while the larger, aromatic quinoline core contributes to its solubility in organic solvents. The limited aqueous solubility is a common characteristic of many drug-like molecules with significant hydrocarbon frameworks.

II. Synthesis and Purification

The reliable synthesis of high-purity this compound is fundamental to its application. A well-established method involves the oxidation of the corresponding aldehyde.

Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carboxaldehyde

This protocol outlines a common and effective method for the preparation of this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology: [5]

-

Dissolution of Aldehyde: Dissolve 6-chloroquinoline-2-carboxaldehyde (e.g., 536 mg, 2.8 mmol) in a mixture of tert-butanol (56 ml) and 2-methyl-2-butene (14 ml).

-

Preparation of Oxidizing Solution: In a separate vessel, prepare a solution of sodium chlorite (2.4 g) and sodium dihydrogen phosphate (2.4 g) in water (24 ml).

-

Reaction: Slowly add the oxidizing solution dropwise to the aldehyde solution over a period of 5 minutes with stirring.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the organic solvents by distillation under reduced pressure.

-

Precipitation: Add water (30 ml) to the residue to precipitate the crude product.

-

Isolation and Purification: Collect the white precipitate by filtration, wash it thoroughly with water, and dry it under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) to yield the final product.

Trustworthiness of the Protocol: This self-validating protocol utilizes a mild and selective oxidizing agent (sodium chlorite) for the conversion of the aldehyde to a carboxylic acid, minimizing side reactions. The purification by precipitation and washing is a straightforward and effective method for obtaining a high-purity product.

III. Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For the protonated molecule [M+H]⁺, the expected m/z value is approximately 208.01.[5]

-

Fragmentation Pattern: The fragmentation of quinoline carboxylic acids typically involves the loss of the carboxylic acid group as CO₂ (44 Da) or COOH (45 Da).[6] Further fragmentation of the quinoline ring can also occur.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[7] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system, being an extended aromatic system, is expected to exhibit strong UV absorption. The absorption maxima (λmax) are influenced by the substituents and the solvent. For aromatic carboxylic acids, n→π* transitions are typically observed in the 200-215 nm range, though conjugation can shift this to higher wavelengths.[8][9]

IV. Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development and process optimization. The following are standard protocols for determining pKa and solubility.

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for the experimental determination of the acid dissociation constant (pKa).

Diagram of the pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or methanol to ensure solubility).

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a burette.

-

Data Collection: Record the pH of the solution after each incremental addition of the base.

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination: Identify the equivalence point (the point of steepest inflection) on the titration curve. The volume of base at the half-equivalence point corresponds to the point where half of the acid has been neutralized. The pH at this half-equivalence point is equal to the pKa of the acid.

Determination of Solubility by the Gravimetric Method

This protocol describes a straightforward method for determining the solubility of the compound in various solvents.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for solubility determination by the gravimetric method.

Step-by-Step Methodology: [10]

-

Equilibration: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: Accurately weigh the container with the dried residue.

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.

V. Applications in Drug Discovery and Development

The physicochemical properties of this compound directly impact its utility as a versatile intermediate in the synthesis of high-value molecules.

-

Kinase Inhibitors: The quinoline scaffold can mimic the purine ring of ATP, making its derivatives potent ATP-competitive kinase inhibitors.[2][3] The carboxylic acid group provides a convenient handle for derivatization to enhance potency and selectivity.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated significant anticancer activity.[1][11] this compound serves as a key starting material for the synthesis of novel compounds targeting various cancer cell lines.

-

Antimicrobial Agents: The quinoline core is also present in many antimicrobial drugs.[12][13] By modifying the carboxylic acid group of this compound, new derivatives with potent antibacterial and antifungal activities can be developed.

VI. Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and material science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for synthetic chemists. This in-depth technical guide has provided a comprehensive overview of its key characteristics, from fundamental physical properties and spectral data to practical synthetic and analytical protocols. A thorough understanding and application of this knowledge will undoubtedly facilitate the rational design and synthesis of novel molecules with desired biological activities and material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]

- 5. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloroquinoline-2-carboxylic acid molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 6-Chloroquinoline-2-carboxylic Acid

Executive Summary

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a reactive carboxylic acid and an electron-withdrawing chloro group, provides a unique platform for synthesizing a wide array of bioactive molecules. This guide offers a detailed examination of its molecular architecture, electronic properties, and bonding characteristics. We will explore the influence of its constituent functional groups on overall reactivity, delve into validated synthetic and analytical protocols, and discuss its strategic application in modern drug design, including its role as a pharmacophore and the rationale for bioisosteric modification.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug discovery.[1] Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antiviral, antitumor, and antibacterial properties.[1][2] this compound emerges as a particularly valuable derivative, serving as a key intermediate for compounds that target critical biological pathways. Notably, the quinoline core can effectively mimic the purine ring of ATP, making it a foundational structure for the development of potent kinase inhibitors used in cancer therapy.[3]

The specific placement of the chloro and carboxylic acid groups on the quinoline framework imparts distinct physicochemical properties that are crucial for its utility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [4] |

| Molecular Weight | 207.61 g/mol | [4][5] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 228 °C | [6] |

| CAS Number | 59394-30-8 | [4][6] |

| Topological Polar Surface Area | 50.19 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Molecular Structure and Geometry

The core of this compound is a planar, bicyclic aromatic heterocycle. This planarity is a defining feature, influencing how the molecule packs in a solid state and how it interacts with the flat regions of biological targets like enzyme active sites.

Two key functional groups are appended to this core:

-

A Carboxylic Acid Group (-COOH) at the C2 Position: This group is sp² hybridized and planar. The C-O single bond and C=O double bond have lengths and angles characteristic of carboxylic acids, and the entire group can rotate, although this rotation is sterically hindered by the adjacent ring nitrogen.

-

A Chlorine Atom (-Cl) at the C6 Position: Located on the benzene portion of the scaffold, the chlorine atom is a critical substituent that modulates the molecule's electronic properties and can participate in specific intermolecular interactions.

Electronic Structure and Bonding Analysis

The chemical behavior of this compound is governed by the interplay of its aromatic system and the electronic effects of its substituents.

-

Aromaticity and Pi-Bonding: The quinoline core contains 10 π-electrons, satisfying Hückel's rule (4n+2) for aromaticity. This delocalized π-system confers significant thermodynamic stability and dictates its reactivity, which is characterized by electrophilic substitution, although modulated by the substituents.

-

Inductive and Resonance Effects:

-

Nitrogen Atom: As a heteroatom within the aromatic system, nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the ring.

-

Chloro Group: The chlorine at C6 is also highly electronegative, further deactivating the benzene portion of the ring system towards electrophilic attack via its -I effect.

-

Carboxylic Acid Group: This group is strongly deactivating due to both inductive withdrawal by the oxygen atoms and a resonance-withdrawing effect (-M), pulling electron density from the ring.

-

-

Intermolecular Bonding Potential: These electronic features create distinct sites for non-covalent interactions, which are paramount for biological activity and material properties.

-

Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor (from the -OH proton) and acceptor (at the carbonyl oxygen). The ring nitrogen can also act as a hydrogen bond acceptor.

-

Halogen Bonding: The chlorine atom, despite its electronegativity, possesses a region of positive electrostatic potential (a σ-hole) on its outermost surface. This allows it to act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in a protein active site. This type of interaction is increasingly recognized as a critical tool in drug design to enhance binding affinity and selectivity.[3]

-

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are essential for its use in research and development.

Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carbaldehyde

A robust and high-yielding method for preparing the target compound is the oxidation of its corresponding aldehyde precursor.[6] This approach is favored for its mild conditions and straightforward purification.

Experimental Workflow:

-

Dissolution: Dissolve 6-chloroquinoline-2-carboxaldehyde in a mixture of tert-butanol and 2-methyl-2-butene. This solvent system is chosen to facilitate the reaction and scavenge the hypochlorite byproduct.

-

Oxidant Preparation: Prepare a separate aqueous solution of sodium chlorite (NaClO₂) and a buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain a stable pH.

-

Reaction: Add the oxidant solution dropwise to the aldehyde solution at room temperature. The reaction is typically stirred for several hours.

-

Workup: Remove the organic solvents under reduced pressure. Add water to the residue to precipitate the carboxylic acid product.

-

Purification: Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum. This procedure commonly yields the product in high purity (>85%).[6]

Spectroscopic Characterization

Structural confirmation is achieved using a combination of standard spectroscopic techniques.[7]

| Technique | Data / Expected Signature | Interpretation |

| ¹H NMR | (400MHz, DMSO-d₆) δ: 8.41-8.39 (m, 1H), 8.20-8.11 (m, 3H), 7.82-7.79 (m, 1H).[6] | Confirms the presence and chemical environment of the five aromatic protons on the quinoline ring. The acidic proton of the carboxylic acid would appear as a broad singlet, often at δ > 12 ppm. |

| Mass Spec. | m/z = 208.01 (M+H)⁺.[6] | Validates the molecular weight of the compound (207.61 g/mol ). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would also be expected. |

| IR Spec. | Expected peaks: ~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~750 cm⁻¹ (C-Cl stretch). | Identifies the key functional groups: the carboxylic acid, the aromatic ring system, and the carbon-chlorine bond. |

| ¹³C NMR | Expected signals: ~165-170 ppm (carboxyl carbon), ~120-150 ppm (10 distinct signals for the aromatic carbons). | Confirms the carbon skeleton of the molecule, including the presence of the downfield-shifted carboxyl carbon. |

Relevance in Drug Design and Development

This compound is more than a simple chemical; it is a strategic starting point for creating targeted therapeutics.

-

A Scaffold for Enzyme Inhibition: As previously mentioned, the quinoline core is an excellent mimic of the ATP purine ring, making it a valuable scaffold for kinase inhibitors.[3] The carboxylic acid at the C2 position can form critical salt-bridge or hydrogen-bond interactions with basic amino acid residues (e.g., Lysine, Arginine) in the kinase hinge region, anchoring the inhibitor in the active site.

-

The "Problem" with Carboxylic Acids: While the carboxylic acid group is an excellent pharmacophoric element, its inherent acidity (pKa ≈ 4-5) means it is ionized at physiological pH. This negative charge can be detrimental to cell membrane permeability, leading to poor oral bioavailability. Furthermore, this functional group can be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body.[8][9]

-

Bioisosteric Replacement: A Modern Solution: To overcome these liabilities while retaining the key binding interactions, medicinal chemists often employ a strategy of bioisosteric replacement.[8] This involves substituting the carboxylic acid with a different functional group that has a similar size, shape, and electronic profile but improved physicochemical properties. A common bioisostere for a carboxylic acid is a tetrazole ring. Tetrazoles are acidic (pKa ≈ 5), can participate in similar ionic and hydrogen-bonding interactions, but are generally more metabolically stable and more lipophilic, which can improve absorption and distribution.[8]

Conclusion

This compound is a compound of significant academic and industrial importance. Its molecular structure is defined by a planar, aromatic quinoline core functionalized with powerful electron-withdrawing groups that dictate its electronic landscape and intermolecular bonding potential. The presence of hydrogen-bonding moieties and a halogen-bond-capable chlorine atom makes it an adept scaffold for interacting with biological macromolecules. While its synthesis and characterization are well-established, its true value lies in its application as a versatile intermediate in drug discovery. Understanding its structural and bonding characteristics allows researchers to strategically employ it in the design of novel therapeutics and to anticipate and overcome potential pharmacokinetic challenges through rational design strategies like bioisosterism.

References

- 1. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 59394-30-8 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

An In-depth Technical Guide on the Core Mechanism of Action of 6-Chloroquinoline-2-carboxylic Acid in Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone in the history and current landscape of antimalarial drug discovery, with compounds like chloroquine saving countless lives. However, the emergence of drug-resistant Plasmodium falciparum strains necessitates a deeper, more nuanced understanding of the mechanism of action of novel quinoline derivatives. This technical guide focuses on a specific, yet under-elucidated molecule: 6-chloroquinoline-2-carboxylic acid. While its definitive molecular target remains to be unequivocally identified in publicly accessible literature, its structural features point toward two primary, and distinct, potential mechanisms of action that are central to antimalarial research: the inhibition of hemozoin formation and the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH). This document provides a comprehensive analysis of these two plausible pathways, grounded in the structure-activity relationships of related quinoline compounds, and furnishes detailed experimental protocols for the elucidation of the precise mechanism of this compound.

Introduction: The Enigma of this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold renowned for its antimalarial properties. The chloroquine molecule, a 4-aminoquinoline, has been a frontline antimalarial for decades. Its primary mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into insoluble hemozoin crystals. Chloroquine is thought to cap the growing faces of these crystals, preventing further polymerization and leading to a toxic buildup of free heme.[1]

More recently, a distinct class of quinoline derivatives has been identified as potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] The parasite relies solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication, making PfDHODH an attractive drug target.[3]

The structure of this compound, featuring a chloro group at the 6-position and a carboxylic acid at the 2-position, does not immediately align perfectly with the classical structures of either hemozoin inhibitors like chloroquine or the known quinoline-based PfDHODH inhibitors. This ambiguity necessitates a detailed exploration of both potential mechanisms.

Plausible Mechanism I: Inhibition of Hemozoin Formation

The presence of the 6-chloroquinoline core in the topic molecule is significant. Structure-activity relationship (SAR) studies on various quinoline derivatives have demonstrated that a chloro-substituted quinoline ring is often associated with potent antiplasmodial activity. For instance, studies on 6-chloro-2-arylvinylquinolines have highlighted the importance of the 6-chloro substituent for enhanced antimalarial efficacy.[4]

The Chemical Rationale

The proposed mechanism of hemozoin inhibition by quinolines involves the accumulation of the drug in the acidic digestive vacuole of the parasite. The quinoline ring system can interact with heme (ferriprotoporphyrin IX) through π-π stacking, preventing its incorporation into the growing hemozoin crystal.[5] The carboxylic acid moiety at the 2-position of this compound could potentially influence its accumulation in the digestive vacuole and its interaction with heme.

Experimental Workflow for Investigating Hemozoin Inhibition

To elucidate whether this compound acts by inhibiting hemozoin formation, a series of well-established in vitro assays can be employed.

Caption: Workflow for investigating hemozoin inhibition.

This assay spectrophotometrically quantifies the formation of β-hematin (a synthetic form of hemozoin) from hemin under acidic conditions.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

This compound (test compound)

-

Chloroquine (positive control)

-

DMSO (solvent for compounds)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of hemin chloride in DMSO.

-

Prepare serial dilutions of the test compound and chloroquine in DMSO.

-

In a 96-well plate, add the sodium acetate buffer.

-

Add the test compound dilutions and controls to the respective wells.

-

Initiate the reaction by adding the hemin chloride solution to all wells.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Wash the pellet with DMSO to remove unreacted hemin.

-

Resuspend the pellet in a known volume of NaOH to dissolve the β-hematin.

-

Read the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[6]

Plausible Mechanism II: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The presence of a carboxylic acid group on the quinoline ring opens up the possibility of a different mechanism of action: the inhibition of PfDHODH. Several quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of this essential parasite enzyme.[2] These inhibitors typically bind in the ubiquinone binding pocket of the enzyme.

The Structural Conundrum: 2-Carboxylic Acid vs. 4-Carboxylic Acid

A critical point of analysis is the position of the carboxylic acid. The known quinoline-based DHODH inhibitors possess a carboxylic acid at the 4-position, which is crucial for their interaction with the enzyme's active site. The placement of the carboxylic acid at the 2-position in this compound would significantly alter its three-dimensional structure and its potential interactions within the ubiquinone binding pocket of PfDHODH. While it might still be possible for the molecule to inhibit the enzyme, it would likely do so with a different binding mode and potentially a different potency compared to its 4-carboxylic acid counterparts.

Experimental Workflow for Investigating PfDHODH Inhibition

To determine if this compound inhibits PfDHODH, a combination of enzymatic and cell-based assays is required.

Caption: Workflow for investigating PfDHODH inhibition.

This biochemical assay measures the enzymatic activity of purified PfDHODH and its inhibition by the test compound.

Materials:

-

Recombinant P. falciparum DHODH (PfDHODH)

-

L-dihydroorotate (substrate)

-

Decylubiquinone (Coenzyme Q analog, electron acceptor)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

This compound (test compound)

-

A known PfDHODH inhibitor (e.g., DSM265) as a positive control

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the compound dilutions to the respective wells.

-

Add the recombinant PfDHODH enzyme to each well and incubate to allow for compound binding.

-

Prepare a reaction mixture containing L-dihydroorotate, decylubiquinone, and DCIP.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the initial reaction rates and determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[7]

Data Presentation and Interpretation

To facilitate a clear comparison of the potential activities of this compound, all quantitative data should be summarized in a structured table.

| Parameter | This compound | Positive Control | Control Compound |

| β-Hematin Inhibition IC50 (µM) | Experimental Value | Chloroquine: Value | Artemisinin: >100 µM |

| PfDHODH Inhibition IC50 (nM) | Experimental Value | DSM265: Value | Chloroquine: >10,000 nM |

| P. falciparum Growth IC50 (nM) | Experimental Value | Chloroquine: Value | - |

| Growth Rescue with Pyrimidines | Yes/No | DSM265: Yes | Chloroquine: No |

| Human DHODH Inhibition IC50 (nM) | Experimental Value | DSM265: Value | - |

| Selectivity Index (hDHODH/PfDHODH) | Calculated Value | DSM265: >500 | - |

Note: The values for the positive and control compounds are representative and should be determined concurrently with the test compound for accurate comparison.

Conclusion and Future Directions

The precise mechanism of action of this compound in malaria remains an open and critical question. Its chemical structure places it at the crossroads of two well-established antimalarial pathways: the classical inhibition of hemozoin formation and the more recently discovered inhibition of PfDHODH. The detailed experimental workflows provided in this guide offer a robust framework for dissecting its molecular mechanism.

A definitive understanding of how this compound exerts its antiplasmodial effect is paramount for its potential development as a therapeutic agent. Should it be found to inhibit hemozoin formation, further studies could focus on its accumulation in the digestive vacuole and its interaction with heme. If it is identified as a PfDHODH inhibitor, its unique 2-carboxylic acid substitution could be exploited for the design of novel inhibitors with improved potency and selectivity. Ultimately, the elucidation of its mechanism will not only inform the trajectory of this specific compound but also contribute to the broader understanding of quinoline-based antimalarial drug action and the ongoing fight against malaria.

References

- 1. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 3. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 6-Chloroquinoline-2-carboxylic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 6-Chloroquinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a substituted quinoline, its structural elucidation is paramount for understanding its reactivity and potential applications. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles behind the spectral features and the experimental methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid aromatic core with a chlorine substituent on the benzene ring and a carboxylic acid group on the pyridine ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~8.4 | d | 1H | H4 |

| ~8.2 | d | 1H | H5 |

| ~8.1 | d | 1H | H8 |

| ~7.9 | dd | 1H | H7 |

| ~7.7 | d | 1H | H3 |

Interpretation: The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift (~13.5 ppm).[1] The aromatic protons will appear in the range of 7.7-8.4 ppm. The protons on the pyridine ring (H3 and H4) will be influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom. The protons on the chlorinated benzene ring (H5, H7, and H8) will show splitting patterns consistent with their coupling to each other. The specific chemical shifts and coupling constants will be diagnostic of the substitution pattern.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum to a series of single lines for each unique carbon atom.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Carboxylic Acid) |

| ~148 | C2 |

| ~145 | C8a |

| ~138 | C4 |

| ~135 | C6 |

| ~131 | C7 |

| ~130 | C5 |

| ~128 | C4a |

| ~125 | C8 |

| ~122 | C3 |

Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 166 ppm.[1] The aromatic and heterocyclic carbons will resonate in the 122-148 ppm range.[2][3] The carbon bearing the chlorine atom (C6) will be significantly influenced by the halogen's electronegativity and will have a chemical shift around 135 ppm. The quaternary carbons (C2, C4a, C6, C8a) can be identified by their lower intensity in a standard ¹³C NMR spectrum or by using advanced NMR techniques like DEPT.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The sample is pressed against the ATR crystal, and the spectrum is recorded.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1710-1760 | Strong | C=O stretch (Carboxylic Acid) |

| 1500-1600 | Medium | C=C and C=N stretches (Aromatic rings) |

| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |

| ~850 | Strong | C-Cl stretch |

Interpretation: The most prominent feature in the IR spectrum will be a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[4][5][6] A strong, sharp peak between 1710 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][5] The aromatic C=C and C=N stretching vibrations will appear in the 1500-1600 cm⁻¹ region.[6] The C-O stretch of the carboxylic acid will be observed between 1210-1320 cm⁻¹.[4] The C-Cl stretch is expected to appear around 850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The mass spectrum can be acquired using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons. For ESI, the sample is dissolved in a suitable solvent and infused into the ESI source.

Expected Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 207/209 | High | [M]⁺ (Molecular Ion) |

| 162/164 | Moderate | [M - COOH]⁺ |

| 127 | Moderate | [M - COOH - Cl]⁺ |

Interpretation: The molecular ion peak ([M]⁺) will be observed at m/z 207, with a characteristic isotopic peak at m/z 209 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment at m/z 162/164.[7][8] Further fragmentation could involve the loss of a chlorine radical to give a fragment at m/z 127.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, allowing for a detailed understanding of the molecule's connectivity and functional groups. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. chempap.org [chempap.org]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

The Quinoline Core: A Historical and Technical Guide to Antimalarial Drug Discovery

Introduction: The Enduring Legacy of a Heterocyclic Scaffold

For centuries, the fight against malaria, a devastating parasitic disease, has been inextricably linked to a class of compounds characterized by the quinoline nucleus. From the serendipitous discovery of the therapeutic properties of Cinchona bark to the rational design of potent synthetic analogues, the story of quinoline-based antimalarials is a testament to the evolution of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this critical class of therapeutics, intended for researchers, scientists, and drug development professionals. We will delve into the historical milestones, the core mechanisms of action, the experimental methodologies that propelled their development, and the ongoing quest for novel quinoline-based agents to combat the ever-present threat of drug resistance.

Part 1: From Peruvian Bark to Synthetic Triumph: A Historical Perspective

The journey of quinoline antimalarials began not in a laboratory, but in the Andes mountains of South America. The indigenous peoples of Peru were aware of the fever-reducing properties of the bark of the Cinchona tree long before its introduction to Europe in the 17th century.[1][2] This "Jesuit's Bark," as it came to be known, was the sole effective treatment for the intermittent fevers of malaria for over two centuries.

The first major scientific breakthrough occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark, which they named quinine.[3][4] The availability of pure quinine allowed for standardized dosing and marked the dawn of modern chemotherapy.[2] The demand for quinine, particularly during times of war and colonial expansion, spurred efforts to synthesize it chemically.[5] While the total synthesis of quinine was a formidable challenge, ultimately achieved by Woodward and von Doering in 1944, the pursuit of synthetic alternatives led to pivotal discoveries.[4]

The early 20th century saw the emergence of the German pharmaceutical industry as a powerhouse in synthetic drug development. Their efforts to create substitutes for quinine led to the synthesis of the first significant synthetic antimalarials. Methylene blue, a synthetic dye, was observed to have mild antimalarial activity, which prompted the investigation of other synthetic compounds.[4] This line of inquiry led to the development of the 8-aminoquinoline, pamaquine, in the 1920s.

However, it was the 4-aminoquinoline scaffold that would prove to be a game-changer. In 1934, German scientists synthesized Resochin, a 4-aminoquinoline derivative.[3] This compound, later renamed chloroquine, was initially overlooked due to perceived toxicity. During World War II, the fall of major quinine-producing regions in Southeast Asia created an urgent need for synthetic antimalarials. American researchers, after obtaining a related German compound, Sontochin, made slight modifications to enhance its efficacy, creating what they called chloroquine, only to later realize it was identical to the earlier Resochin.[3]

Following the war, chloroquine, in conjunction with the insecticide DDT, became the cornerstone of the World Health Organization's global malaria eradication campaign.[3] Its low cost, high efficacy, and good safety profile made it a "miracle drug."[6] However, the widespread use of chloroquine inevitably led to the emergence and spread of drug-resistant strains of Plasmodium falciparum, beginning in the late 1950s.[3] This escalating crisis fueled the development of the next generation of quinoline antimalarials, including amodiaquine and mefloquine, in a continuous effort to outmaneuver the adaptable parasite.[6]

Key Milestones in Quinoline Antimalarial Discovery

| Date | Discovery | Significance |

| c. 1630s | Use of Cinchona bark by Europeans to treat malaria.[4] | First effective treatment for malaria. |

| 1820 | Isolation of quinine from Cinchona bark by Pelletier and Caventou.[3][4] | Enabled standardized dosing and spurred chemical investigation. |

| 1934 | Synthesis of Resochin (chloroquine) by German scientists.[3] | The first highly effective and widely used synthetic 4-aminoquinoline antimalarial. |

| 1944 | Total synthesis of quinine by Woodward and von Doering.[4] | A landmark achievement in organic synthesis. |

| c. 1957 | First reports of chloroquine-resistant P. falciparum.[3] | Marked the beginning of the ongoing challenge of antimalarial drug resistance. |

| 1970s | Development of mefloquine.[3] | A critical new drug developed in response to widespread chloroquine resistance. |

Part 2: The Mechanism of Action: Disrupting the Parasite's Detoxification Pathway

The primary target for the most widely used quinoline antimalarials, including quinine, chloroquine, and mefloquine, is the intraerythrocytic stage of the Plasmodium parasite's life cycle.[7] During this stage, the parasite resides within human red blood cells and digests vast quantities of hemoglobin as a source of amino acids for its growth and replication.[8]

Hemoglobin digestion releases large amounts of toxic free heme.[9] To protect itself, the parasite has evolved a crucial detoxification process: the polymerization of heme into an inert, crystalline pigment called hemozoin, also known as malaria pigment.[8][9] This process occurs within the parasite's acidic food vacuole.

Quinoline-based antimalarials are weak bases that can diffuse across biological membranes.[5] They accumulate to high concentrations within the acidic environment of the parasite's food vacuole, a phenomenon known as ion trapping.[7] Once inside the vacuole, these drugs are thought to interfere with hemozoin formation.[7][9] The precise molecular mechanism is still a subject of research, but a leading hypothesis is that the quinoline drugs cap the growing faces of the hemozoin crystals, preventing further heme polymerization.[10]

The inhibition of heme detoxification leads to the buildup of toxic free heme within the parasite.[7] This accumulation of free heme is believed to cause oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[9]

Caption: Mechanism of action of quinoline antimalarials.

Part 3: The Drug Discovery Workflow: From Screening to Clinical Validation

The discovery and development of quinoline-based antimalarials have evolved from simple observation to a structured, multi-stage process. The following sections outline the key experimental workflows and protocols that have been instrumental in this field.

In Vitro Screening: Identifying Active Compounds

The initial step in identifying new antimalarial candidates is to screen them for activity against the parasite in a laboratory setting. A variety of in vitro assays have been developed for this purpose, each with its own advantages and limitations.

This has historically been one of the most widely used methods for assessing the in vitro efficacy of antimalarial compounds.[10]

Principle: Plasmodium falciparum lacks the ability to synthesize purines de novo and relies on the salvage of purines, such as hypoxanthine, from the host cell. This assay measures the incorporation of radiolabeled ([³H]) hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth and replication. A reduction in the uptake of radiolabeled hypoxanthine in the presence of a test compound indicates inhibition of parasite growth.

Experimental Protocol:

-

Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., strains 3D7 for drug-sensitive or K1 for drug-resistant) are maintained in human red blood cells at a defined hematocrit (e.g., 2.5%) in RPMI-1640 medium supplemented with human serum or Albumax.

-

Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.

-

Incubation: Parasitized red blood cells are added to the wells containing the drug dilutions and incubated for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the drug concentration.

Self-Validation: This protocol is self-validating through the inclusion of several controls:

-

Positive Control: A known antimalarial drug (e.g., chloroquine) is run in parallel to ensure the assay is performing as expected.

-

Negative Control: Wells containing parasitized red blood cells without any drug are used to determine the maximum level of [³H]-hypoxanthine uptake.

-

Background Control: Wells containing non-parasitized red blood cells are included to measure background radioactivity.

The need for higher throughput and the desire to move away from radioactive materials have led to the development of fluorescence-based assays.

Principle: These assays utilize fluorescent dyes that bind to parasite DNA, such as SYBR Green I or DAPI. The intensity of the fluorescence signal is proportional to the amount of parasite DNA, and thus, to the number of parasites.

Experimental Protocol (SYBR Green I Assay):

-

Assay Setup: Similar to the hypoxanthine uptake assay, parasitized red blood cells are incubated with serial dilutions of the test compound in a 96-well plate for 72 hours.

-

Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well.

-

Fluorescence Measurement: The plate is incubated in the dark, and the fluorescence is read using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ is determined by comparing the fluorescence in the drug-treated wells to that of the controls.

Trustworthiness: The reliability of this assay is ensured by running drug-free controls (maximum fluorescence) and controls with uninfected red blood cells (background fluorescence).

In Vivo Efficacy Testing: From the Lab Bench to Animal Models

Compounds that show promising activity in vitro must then be tested in a living organism to assess their efficacy, pharmacokinetics, and toxicity. Rodent malaria models, such as Plasmodium berghei in mice, are widely used for this purpose.

The 4-Day Suppressive Test (Peter's Test):

Principle: This is the standard in vivo test to evaluate the blood schizonticidal activity of a candidate drug.

Experimental Protocol:

-

Infection: Mice are infected intravenously or intraperitoneally with a known number of P. berghei-parasitized red blood cells.

-

Drug Administration: The test compound is administered orally or by another relevant route to groups of mice at various dose levels, starting a few hours after infection and continuing for four consecutive days.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

-

Data Analysis: The average parasitemia in each treated group is compared to that of an untreated control group. The dose that reduces parasitemia by 50% or 90% (ED₅₀ or ED₉₀) is calculated.

Causality and Insights: This test provides critical information on whether a compound can suppress parasite replication in a whole organism. A significant reduction in parasitemia indicates that the compound is bioavailable, reaches the target parasite, and exerts its antimalarial effect in vivo.

Medicinal Chemistry: Optimizing the Quinoline Scaffold

Once a lead compound with antimalarial activity is identified, medicinal chemists employ various strategies to synthesize analogues with improved properties, such as enhanced potency, better pharmacokinetic profiles, and activity against drug-resistant strains.

Core Synthetic Strategy for 4-Aminoquinolines:

A common and versatile method for synthesizing 4-aminoquinoline analogues is the condensation of 4,7-dichloroquinoline with a desired amine side chain.

Experimental Protocol (General):

-

Reaction Setup: 4,7-dichloroquinoline is reacted with an appropriate amine in a suitable solvent (e.g., phenol or N-methyl-2-pyrrolidone) at an elevated temperature.

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically by crystallization or chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Rationale behind Structural Modifications:

-

Side Chain Modification: The nature of the side chain at the 4-position of the quinoline ring is crucial for activity. Altering the length, branching, and basicity of the side chain can significantly impact the drug's ability to accumulate in the parasite's food vacuole and its overall efficacy.

-

Substitution on the Quinoline Ring: Modifications to the quinoline ring itself, such as the introduction of different substituents at various positions, can influence the drug's electronic properties, lipophilicity, and interaction with its target.

Caption: Quinoline Antimalarial Drug Discovery Workflow.

Clinical Trials: Evaluating Safety and Efficacy in Humans

Compounds that demonstrate promising efficacy and an acceptable safety profile in preclinical studies may advance to clinical trials in humans.

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic properties of the drug in a small number of healthy volunteers.

Phase II: The drug is administered to a larger group of individuals, including patients with malaria, to evaluate its efficacy and further assess its safety.

Phase III: These are large-scale, multicenter trials designed to confirm the drug's efficacy, monitor side effects, and compare it to existing standard treatments.[8] The design of these trials has evolved, particularly with the rise of artemisinin-based combination therapies (ACTs) as the standard of care.[8] Key endpoints in these trials include the clearance of parasites from the blood and the prevention of recrudescence (the recurrence of the primary infection).[8]

Conclusion: The Future of Quinoline-Based Antimalarials

The history of quinoline-based antimalarials is a compelling narrative of scientific progress, from the traditional use of a natural remedy to the sophisticated design of synthetic drugs. While the emergence of drug resistance poses a continuous challenge, the quinoline scaffold remains a cornerstone of antimalarial chemotherapy.[4] Ongoing research focuses on the development of novel quinoline derivatives, including hybrid molecules that combine the quinoline core with other pharmacophores, to overcome resistance and target multiple stages of the parasite life cycle. The lessons learned from the discovery and development of this remarkable class of drugs continue to inform and inspire the next generation of antimalarial drug discovery efforts.

References

- 1. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmv.org [mmv.org]

- 10. Screening of antimalarial drugs | PPTX [slideshare.net]

An In-depth Technical Guide to the Solubility of 6-Chloroquinoline-2-carboxylic acid in Different Solvents

This guide provides a comprehensive technical overview of the solubility of 6-chloroquinoline-2-carboxylic acid, a molecule of significant interest in pharmaceutical research and development. Recognizing the limited availability of public, quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This approach empowers researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction to this compound and its Importance

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core of numerous approved drugs. This compound, as a halogenated derivative, presents a unique scaffold for medicinal chemistry. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 2-position significantly influences its physicochemical properties, including its solubility, which is a critical determinant of its behavior in both chemical and biological systems.

A thorough understanding of the solubility of this compound is paramount for:

-

Drug Discovery and Development: Solubility directly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

-

Process Chemistry: In the synthesis and purification of this compound, solvent selection is crucial for optimizing reaction yields, controlling crystallization, and ensuring product purity.

-

Formulation Science: Developing a stable and effective dosage form requires precise knowledge of the active pharmaceutical ingredient's (API) solubility in various excipients and solvent systems.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

For this compound, several key physicochemical properties dictate its solubility profile:

-

Chemical Structure: The molecule possesses both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group. The chlorine substituent further contributes to its lipophilicity. This amphiphilic nature suggests a complex solubility behavior that will be highly dependent on the polarity of the solvent.

-

pKa: The carboxylic acid moiety is ionizable. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. The solubility of this compound will, therefore, be highly pH-dependent. At pH values below its pKa, the non-ionized, less soluble form will predominate. Conversely, at pH values above the pKa, the ionized carboxylate form will be more prevalent, leading to increased aqueous solubility.

-

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates a greater affinity for non-polar environments and generally corresponds to lower aqueous solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A higher crystal lattice energy, often associated with a high melting point, can lead to lower solubility.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Predicted pKa | 4.45 ± 0.43 | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Appearance | White to yellow solid | [2] |

Experimental Determination of Solubility

Given the absence of extensive published solubility data, this section provides detailed protocols for the experimental determination of the equilibrium solubility of this compound. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[3]

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves equilibrating an excess amount of the solid compound in a chosen solvent system for a sufficient period to reach saturation.[4][5] The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

References

The Pivotal Role of 6-Chloroquinoline-2-carboxylic Acid: A Heterocyclic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold's Enduring Legacy in Medicinal Chemistry